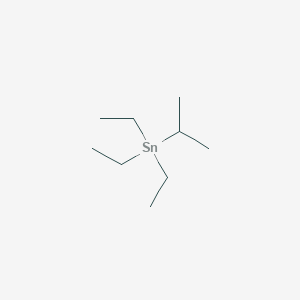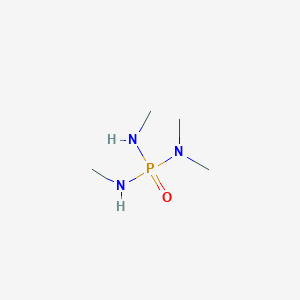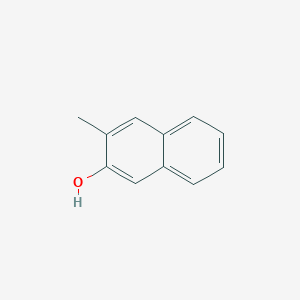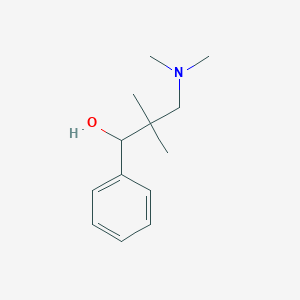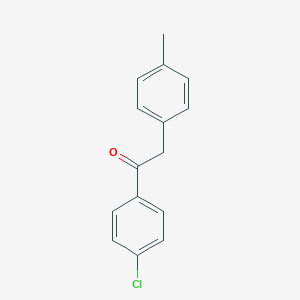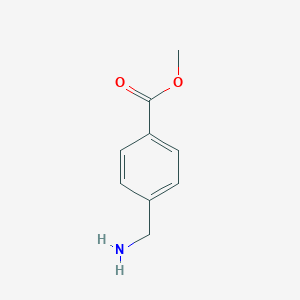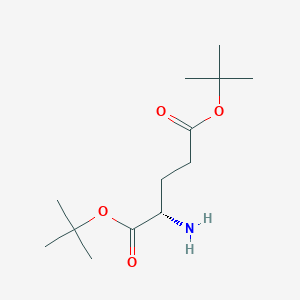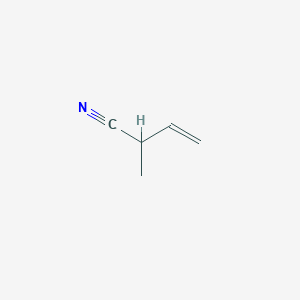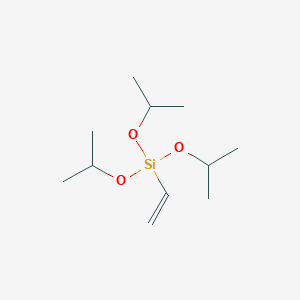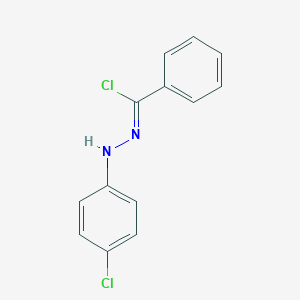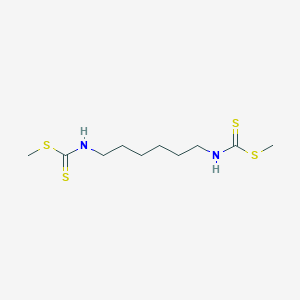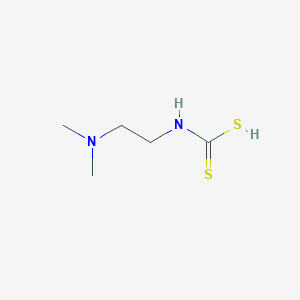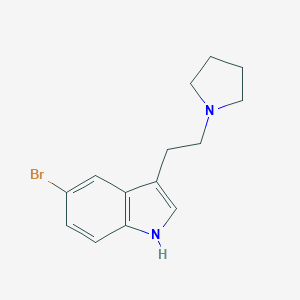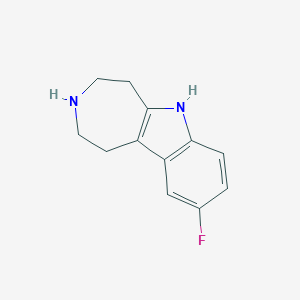
AZEPINO(4,5-b)INDOLE, 9-FLUORO-1,2,3,4,5,6-HEXAHYDRO-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azepino(4,5-b)indole, 9-fluoro-1,2,3,4,5,6-hexahydro- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains a fluorine atom and a hexahydroazepine ring system. The purpose of
Scientific Research Applications
Azepino(4,5-b)indole, 9-fluoro-1,2,3,4,5,6-hexahydro- has potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. Several studies have shown that this compound exhibits significant anticancer activity against various cancer cell lines. Additionally, this compound has also been shown to exhibit antibacterial and antifungal activity.
Mechanism Of Action
The mechanism of action of Azepino(4,5-b)indole, 9-fluoro-1,2,3,4,5,6-hexahydro- is not fully understood. However, several studies have suggested that this compound exerts its anticancer activity by inducing apoptosis in cancer cells. Additionally, this compound has also been shown to inhibit the growth of cancer cells by interfering with their DNA replication and cell cycle progression.
Biochemical And Physiological Effects
Azepino(4,5-b)indole, 9-fluoro-1,2,3,4,5,6-hexahydro- has been shown to exhibit several biochemical and physiological effects. In addition to its anticancer activity, this compound has also been shown to exhibit anti-inflammatory and analgesic properties. Additionally, this compound has also been shown to exhibit neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the major advantages of using Azepino(4,5-b)indole, 9-fluoro-1,2,3,4,5,6-hexahydro- in lab experiments is its high potency and selectivity. Additionally, this compound is relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the major limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving Azepino(4,5-b)indole, 9-fluoro-1,2,3,4,5,6-hexahydro-. One of the most promising directions is the development of novel anticancer agents based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, more studies are needed to determine the safety and toxicity of this compound in vivo, which will be essential for its eventual clinical application.
Conclusion:
In conclusion, Azepino(4,5-b)indole, 9-fluoro-1,2,3,4,5,6-hexahydro- is a promising compound that has potential applications in various fields of scientific research. Its high potency and selectivity make it an attractive option for researchers, and its potential applications in the treatment of various diseases make it a compound of significant interest. However, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of Azepino(4,5-b)indole, 9-fluoro-1,2,3,4,5,6-hexahydro- is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the Pictet-Spengler reaction. This reaction involves the condensation of an aromatic aldehyde and an amine in the presence of a Lewis acid catalyst to form a tetrahydroisoquinoline intermediate. This intermediate is then subjected to further reactions to form the final product.
properties
CAS RN |
15918-85-1 |
|---|---|
Product Name |
AZEPINO(4,5-b)INDOLE, 9-FLUORO-1,2,3,4,5,6-HEXAHYDRO- |
Molecular Formula |
C12H13FN2 |
Molecular Weight |
204.24 g/mol |
IUPAC Name |
9-fluoro-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole |
InChI |
InChI=1S/C12H13FN2/c13-8-1-2-11-10(7-8)9-3-5-14-6-4-12(9)15-11/h1-2,7,14-15H,3-6H2 |
InChI Key |
PAOLJJUVRCDQAE-UHFFFAOYSA-N |
SMILES |
C1CNCCC2=C1C3=C(N2)C=CC(=C3)F |
Canonical SMILES |
C1CNCCC2=C1C3=C(N2)C=CC(=C3)F |
Other CAS RN |
15918-85-1 |
synonyms |
9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



